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molecular formula C11H10N2O2S B8515841 5-methyl-6-(3-formyl-4-pyridinyl)-2H-1,4-thiazin-3(4H)-one

5-methyl-6-(3-formyl-4-pyridinyl)-2H-1,4-thiazin-3(4H)-one

Cat. No. B8515841
M. Wt: 234.28 g/mol
InChI Key: FUYYIXVSHOLRSU-UHFFFAOYSA-N
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Patent
US04800201

Procedure details

A mixture of 5-methyl-6-[1-(2,2,2-trichloroethoxycarbonyl)-3-formyl-1,4-dihydro-4-pyridinyl]-2H-1,4-thiazin-3(4H)-one (0.5 g) and sulfur (2.5 g) was stirred at 160° C. for 3 hours. After cooling, the solid was ground and was extracted with methanol using Soxhlet extractor. Methanol was removed under reduced pressure. The residue was extracted with 40 ml of 2N hydrochloric acid. The insoluble matter was removed by filtration and the filtrate was washed with ether and the water phase was adjusted to pH 7.5 by 2N aqueous sodium hydroxide. The resulting precipitates were extracted with chloroform and were dried. Chloroform was removed under reduced pressure and the residue was purified by the preparative thin layer chromatography [TLC silica gel plate 60F254 (supplied by Merck & Co. Inc., U.S.A.), 20×20 cm, thickness 1 mm, chloroform-methanol=40:1] to give the titled compound (0.03 g, yield 10.6%) as pale yellow crystals.
Name
5-methyl-6-[1-(2,2,2-trichloroethoxycarbonyl)-3-formyl-1,4-dihydro-4-pyridinyl]-2H-1,4-thiazin-3(4H)-one
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
10.6%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][C:4](=[O:24])[CH2:5][S:6][C:7]=1[CH:8]1[CH:13]=[CH:12][N:11](C(OCC(Cl)(Cl)Cl)=O)[CH:10]=[C:9]1[CH:22]=[O:23].[S]>C(Cl)(Cl)Cl.CO>[CH3:1][C:2]1[NH:3][C:4](=[O:24])[CH2:5][S:6][C:7]=1[C:8]1[CH:13]=[CH:12][N:11]=[CH:10][C:9]=1[CH:22]=[O:23] |f:2.3,^3:24|

Inputs

Step One
Name
5-methyl-6-[1-(2,2,2-trichloroethoxycarbonyl)-3-formyl-1,4-dihydro-4-pyridinyl]-2H-1,4-thiazin-3(4H)-one
Quantity
0.5 g
Type
reactant
Smiles
CC=1NC(CSC1C1C(=CN(C=C1)C(=O)OCC(Cl)(Cl)Cl)C=O)=O
Name
Quantity
2.5 g
Type
reactant
Smiles
[S]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl.CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Stirring
Type
CUSTOM
Details
was stirred at 160° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
was extracted with methanol using Soxhlet extractor
CUSTOM
Type
CUSTOM
Details
Methanol was removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with 40 ml of 2N hydrochloric acid
CUSTOM
Type
CUSTOM
Details
The insoluble matter was removed by filtration
WASH
Type
WASH
Details
the filtrate was washed with ether
CUSTOM
Type
CUSTOM
Details
The resulting precipitates
EXTRACTION
Type
EXTRACTION
Details
were extracted with chloroform
CUSTOM
Type
CUSTOM
Details
were dried
CUSTOM
Type
CUSTOM
Details
Chloroform was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by the preparative thin layer chromatography [TLC silica gel plate 60F254 (supplied by Merck & Co. Inc., U.S.A.), 20×20 cm

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC=1NC(CSC1C1=C(C=NC=C1)C=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.03 g
YIELD: PERCENTYIELD 10.6%
YIELD: CALCULATEDPERCENTYIELD 10.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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